Researchers using generic MEK inhibitors face ATP-dependent IC50 variability and rapid hepatic clearance, undermining in vivo efficacy. AZD8330, a selective uncompetitive MEK1/2 inhibitor, overcomes these with sub-nM potency, >200-kinase selectivity, and 63-77% oral bioavailability. • Consistent low-dose, once-daily oral dosing for sustained ERK inhibition • High DMSO/EtOH solubility (≤92 mg/mL) ensures reproducible liquid handling and HTS compatibility • No off-target activity, enabling clean pathway analysis. Immediate global shipping.
AZD8330 (ARRY-424704) is a highly selective, uncompetitive MEK1/2 inhibitor featuring a distinct 6-oxo-1,6-dihydropyridazine structural core [1]. In procurement and assay design, it is prioritized for its sub-nanomolar cellular potency, exceptional kinase selectivity, and highly favorable pharmacokinetic profile, including high permeability and low hepatic clearance [2]. These attributes make it a premium choice for both advanced in vitro signal transduction assays and in vivo xenograft models requiring sustained target inhibition without the off-target liabilities or formulation challenges of earlier-generation MEK inhibitors[3].
Substituting AZD8330 with older or structurally divergent MEK inhibitors, such as Selumetinib (AZD6244) or CI-1040, frequently compromises assay reproducibility and in vivo efficacy [1]. Generic ATP-competitive inhibitors are highly sensitive to intracellular ATP fluctuations, leading to variable IC50 shifts in live-cell assays. Furthermore, many standard MEK inhibitors suffer from rapid hepatic clearance and poor oral bioavailability, necessitating higher or more frequent dosing in animal models[2]. AZD8330’s uncompetitive binding mechanism and optimized pharmacokinetic properties (63–77% oral bioavailability) ensure consistent, prolonged suppression of ERK phosphorylation, making it non-interchangeable for rigorous preclinical workflows where dosing efficiency and stable target engagement are critical [3].
AZD8330 demonstrates an IC50 of 7 nM against MEK1/2, offering a 2-fold potency advantage over the widely used comparator Selumetinib (AZD6244), which exhibits an IC50 of 14 nM [1]. This enhanced biochemical potency translates directly to lower required working concentrations in cellular assays.
| Evidence Dimension | Cell-free kinase IC50 |
| Target Compound Data | AZD8330: 7 nM |
| Comparator Or Baseline | Selumetinib (AZD6244): 14 nM |
| Quantified Difference | 2-fold higher biochemical potency |
| Conditions | Cell-free MEK1/2 kinase assay |
Allows researchers to use lower working concentrations, conserving material and minimizing solvent-induced cytotoxicity in sensitive cell lines.
In pharmacokinetic evaluations, AZD8330 achieves 63-77% oral bioavailability and a prolonged plasma half-life of 10-11 hours in canine models [1]. This is a significant improvement over earlier-generation MEK inhibitors that suffer from rapid clearance and require high-dose or twice-daily administration.
| Evidence Dimension | Oral Bioavailability (%F) and Plasma Half-life |
| Target Compound Data | AZD8330: 63-77% bioavailability, 10-11 hour half-life |
| Comparator Or Baseline | Standard rapidly cleared tool compounds: Low bioavailability, short half-life |
| Quantified Difference | Extended half-life and high systemic exposure |
| Conditions | Oral administration in rodent and canine pharmacokinetic models |
Enables once-daily low-dose oral administration (e.g., 0.4–1.25 mg/kg), significantly reducing total compound procurement requirements for long-term xenograft studies.
AZD8330 shows no inhibitory activity against a panel of over 200 non-target kinases at concentrations up to 10 µM [1]. This near-absolute selectivity outperforms broad-spectrum kinase inhibitors that exhibit significant off-target binding at micromolar concentrations.
| Evidence Dimension | Off-target kinase inhibition |
| Target Compound Data | AZD8330: 0 off-target hits at 10 µM |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors: Multiple off-target hits |
| Quantified Difference | Near-absolute selectivity for MEK1/2 within the tested panel |
| Conditions | High-throughput kinase profiling panel (>200 kinases at 10 µM) |
Ensures that observed phenotypic changes are strictly driven by MEK/ERK pathway inhibition, eliminating confounding variables in mechanism-of-action studies.
AZD8330 exhibits excellent solubility in common organic solvents, reaching up to 92 mg/mL (199.46 mM) in both anhydrous DMSO and Ethanol. This robust solubility profile avoids the precipitation issues common with more lipophilic or structurally rigid analogs.
| Evidence Dimension | Maximum solubility |
| Target Compound Data | AZD8330: 92 mg/mL in DMSO/Ethanol |
| Comparator Or Baseline | Poorly soluble analogs: <10 mg/mL |
| Quantified Difference | Highly concentrated stock generation without precipitation |
| Conditions | Standard laboratory conditions using anhydrous DMSO or Ethanol |
Facilitates the preparation of highly concentrated, stable stock solutions, ensuring reliable dosing across both high-throughput screening and in vivo applications.
Due to its high oral bioavailability (63-77%) and low hepatic clearance, AZD8330 is ideal for xenograft studies requiring sustained ERK phosphorylation inhibition with low-dose, once-daily oral administration [1].
The uncompetitive mechanism and extreme selectivity (no off-target hits against >200 kinases) make it the preferred tool compound for isolating MEK1/2-specific pathways without the ATP-dependent variability seen in generic inhibitors [2].
Its excellent solubility in DMSO and Ethanol (up to 92 mg/mL) allows for reliable liquid handling, stable stock generation, and uniform distribution in automated HTS platforms, minimizing compound precipitation risks .
Acute Toxic;Health Hazard